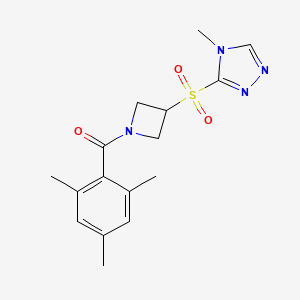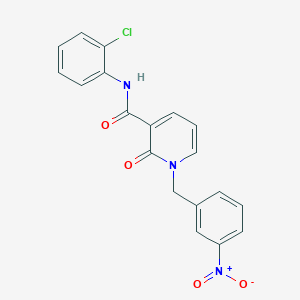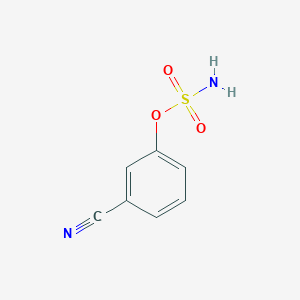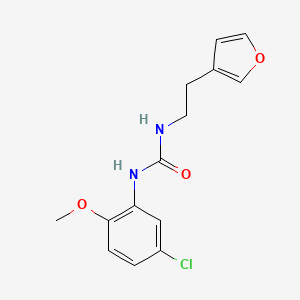
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea, also known as CMF-018, is a synthetic compound that has drawn the attention of the scientific community. It belongs to the class of phenylurea derivatives and has been studied for its potential therapeutic applications.
科学的研究の応用
Synthesis and Derivative Formation
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea, a compound with a complex structure involving chloro, methoxyphenyl, and furan-ethyl groups, is potentially involved in the synthesis of novel pyridine and naphthyridine derivatives. Such compounds have been synthesized through reactions involving dimerization and coupling with diazonium salts or hydrazines, leading to various derivatives with potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010).
Antiviral and Antitumor Activities
Derivatives of urea, including those with furan and thiophene motifs, have shown promising antiviral and antitumor activities. Studies have synthesized and characterized these derivatives, revealing their potential in developing new therapeutic agents (O'sullivan & Wallis, 1975).
Chemical Transformations and Mechanistic Insights
The chemical reactivity of such urea derivatives has been explored in various contexts, including Curtius rearrangements and directed lithiation processes. These studies provide insights into the mechanisms of chemical transformations and the synthesis of complex organic molecules, offering a foundation for further research in organic synthesis and drug development (Pevzner, 2011), (Smith et al., 2013).
Environmental and Corrosion Studies
In environmental science and corrosion research, derivatives of ureas such as 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea could potentially serve as models for studying the degradation of organic compounds in soils and their effects on corrosion inhibition. These applications highlight the environmental relevance and potential industrial applications of such compounds (Katz & Strusz, 1968).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-13-3-2-11(15)8-12(13)17-14(18)16-6-4-10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMQVKTMRLDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


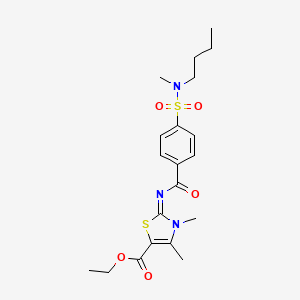

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)
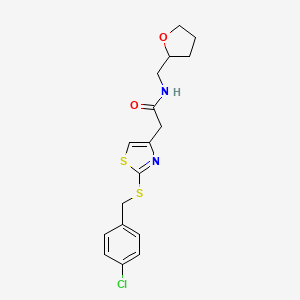
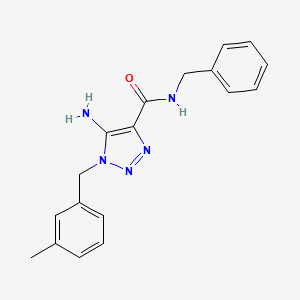
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
![1-[[2-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2468833.png)
